molecular formula C25H16N2O B11080923 8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one

8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one

Cat. No.: B11080923
M. Wt: 360.4 g/mol
InChI Key: JWEINFGVJDAAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one is a complex organic compound belonging to the indenoquinolinone class. This compound is known for its unique structure, which combines elements of pyridine, indene, and quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one typically involves multi-step reactions. One common method is the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde with an aryne precursor. This reaction proceeds through simultaneous C–H (aldehyde) and C–X bond activation, forming the indenoquinolinone core .

Another approach involves the use of tert-butyl hydroperoxide (TBHP) promoted intramolecular carbonylation, which facilitates the formation of the desired compound under mild conditions . Additionally, poly(4-vinylpyridinium)hydrogen sulfate-catalyzed three-component strategies and iron/acetic acid prompted intramolecular cyclization have been reported as effective synthetic routes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Palladium-catalyzed processes are particularly favored due to their high selectivity and compatibility with large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one can be compared with other indenoquinolinone derivatives:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and synthetic versatility .

Properties

Molecular Formula

C25H16N2O

Molecular Weight

360.4 g/mol

IUPAC Name

11-pyridin-2-yl-12-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,14,16,18,20-nonaen-3-one

InChI

InChI=1S/C25H16N2O/c28-25-18-10-4-3-9-17(18)22-23(25)21-16-8-2-1-7-15(16)12-13-19(21)27-24(22)20-11-5-6-14-26-20/h1-14,24,27H

InChI Key

JWEINFGVJDAAFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=CC=N5)C6=CC=CC=C6C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.